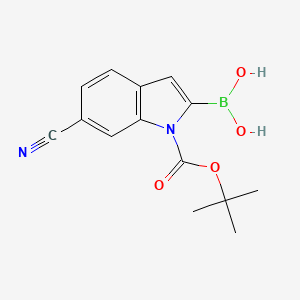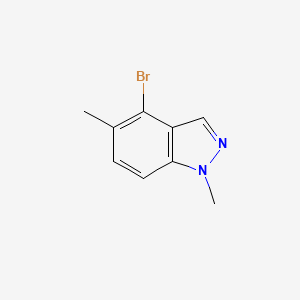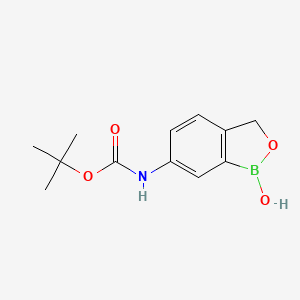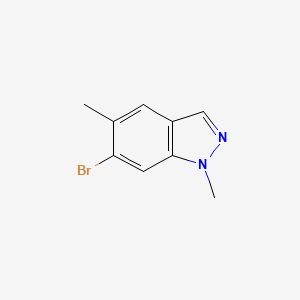
6-Bromo-1,5-dimethyl-1H-indazole
Übersicht
Beschreibung
6-Bromo-1,5-dimethyl-1H-indazole is a chemical compound with the molecular formula C9H9BrN2. It has a molecular weight of 225.09 .
Synthesis Analysis
The synthesis of imidazoles, which includes 6-Bromo-1,5-dimethyl-1H-indazole, has seen recent advances. These heterocycles are key components to functional molecules that are used in a variety of everyday applications .Molecular Structure Analysis
The InChI code for 6-Bromo-1,5-dimethyl-1H-indazole is 1S/C9H9BrN2/c1-6-3-7-5-11-12(2)9(7)4-8(6)10/h3-5H,1-2H3 .Chemical Reactions Analysis
While specific chemical reactions involving 6-Bromo-1,5-dimethyl-1H-indazole are not detailed in the search results, the synthesis of imidazoles, a group that includes this compound, has been highlighted in recent research .Physical And Chemical Properties Analysis
6-Bromo-1,5-dimethyl-1H-indazole is a solid at room temperature. It should be stored at 2-8°C .Wissenschaftliche Forschungsanwendungen
Regioselective Protection and Amine Coupling Reactions
Indazoles, including bromoindazoles, undergo regioselective protection and subsequent amine coupling reactions. These processes enable the synthesis of novel derivatives with potential applications in medicinal chemistry and drug discovery. The study by Slade et al. (2009) explores the regioselective protection under various conditions and the subsequent coupling with amines, demonstrating the versatility of indazoles in chemical synthesis (Slade et al., 2009).
Synthesis of Potent IKK2 Inhibitors
The scalable synthesis of 3,5,7-trisubstituted 1H-indazoles, including derivatives of bromoindazoles, has been developed for the creation of potent IKK2 inhibitors. This highlights the compound's relevance in developing therapeutic agents. Lin et al. (2008) describe an efficient approach to synthesize a key intermediate for trisubstituted 1H-indazole, showcasing its potential in drug development (Lin et al., 2008).
Chromium(III) Complexes and Polymerization Behavior
Bromoindazoles are utilized in the synthesis of chromium(III) complexes with potential applications in ethylene polymerization. Hurtado et al. (2009) demonstrate how these complexes are synthesized and their activity in polymerization, indicating the application of bromoindazoles in material science and industrial processes (Hurtado et al., 2009).
Bromodomain Ligands
Indazole derivatives, including bromoindazoles, serve as potent bromodomain ligands. Hewings et al. (2011) identify the 3,5-dimethylisoxazole moiety as a novel acetyl-lysine bioisostere, displacing acetylated histone-mimicking peptides from bromodomains. This research underscores the significance of indazole derivatives in the study of epigenetic regulation and the development of novel therapeutic agents targeting bromodomains (Hewings et al., 2011).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
6-bromo-1,5-dimethylindazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrN2/c1-6-3-7-5-11-12(2)9(7)4-8(6)10/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIZYXBZBDVQMCU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1Br)N(N=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30657248 | |
| Record name | 6-Bromo-1,5-dimethyl-1H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30657248 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-1,5-dimethyl-1H-indazole | |
CAS RN |
1159511-83-7 | |
| Record name | 6-Bromo-1,5-dimethyl-1H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30657248 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[1-(3,4-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-1,3-thiazol-2-amine hydrochloride](/img/structure/B1519879.png)
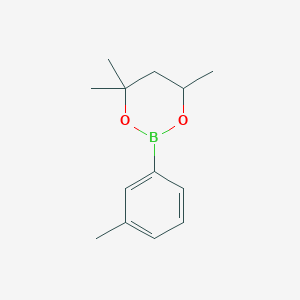
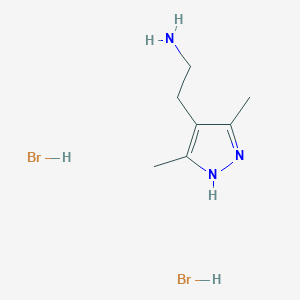
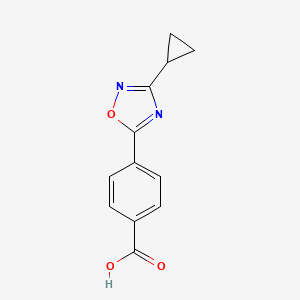
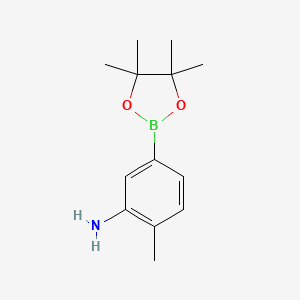
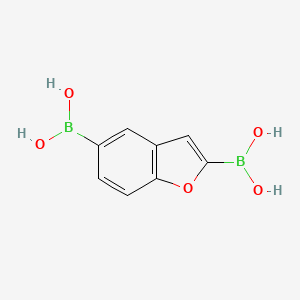
![1-tert-Butyl-3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea](/img/structure/B1519893.png)
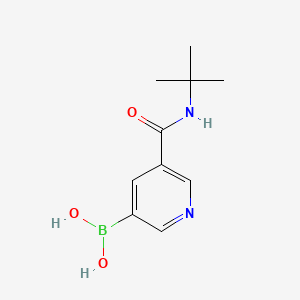
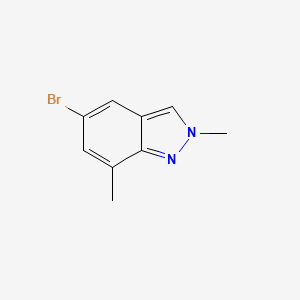
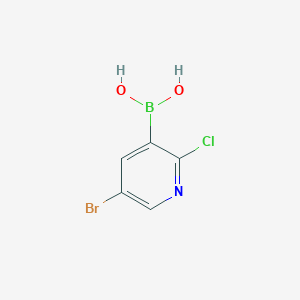
![6-Bromoimidazo[1,2-a]pyridin-2-amine](/img/structure/B1519898.png)
